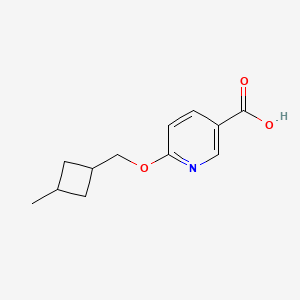
6-((3-Methylcyclobutyl)methoxy)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((3-Methylcyclobutyl)methoxy)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a 3-methylcyclobutyl group attached to the methoxy group of the nicotinic acid structure. It is a member of the pyridinecarboxylic acids family, which are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Methylcyclobutyl)methoxy)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with 3-methylcyclobutyl methanol in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its scalability and cost-effectiveness .
化学反应分析
Types of Reactions
6-((3-Methylcyclobutyl)methoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
6-((3-Methylcyclobutyl)methoxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
作用机制
The mechanism of action of 6-((3-Methylcyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. For example, it may inhibit certain enzymes in the lipid metabolism pathway, leading to reduced levels of triglycerides and cholesterol .
相似化合物的比较
Similar Compounds
Picolinic Acid: An isomer of nicotinic acid with the carboxyl group at the 2-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Methyl Nicotinate: The methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
Uniqueness
6-((3-Methylcyclobutyl)methoxy)nicotinic acid is unique due to the presence of the 3-methylcyclobutyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, bioavailability, and specificity for certain molecular targets compared to other nicotinic acid derivatives .
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
6-[(3-methylcyclobutyl)methoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-4-9(5-8)7-16-11-3-2-10(6-13-11)12(14)15/h2-3,6,8-9H,4-5,7H2,1H3,(H,14,15) |
InChI 键 |
WYVXQSAUFBCIBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1)COC2=NC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


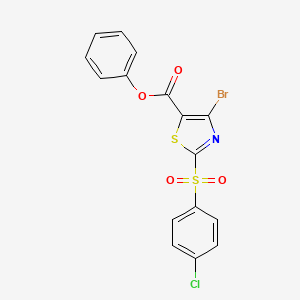


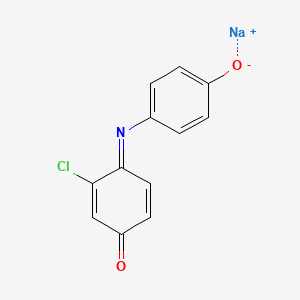
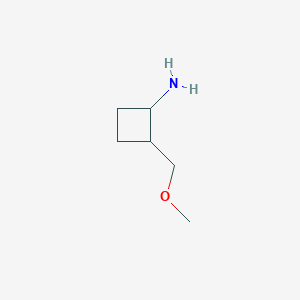

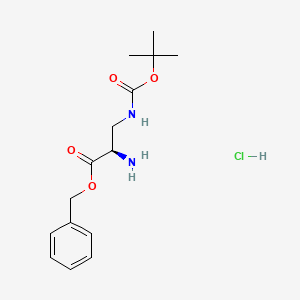

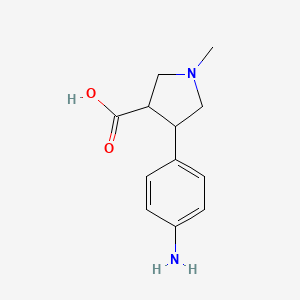
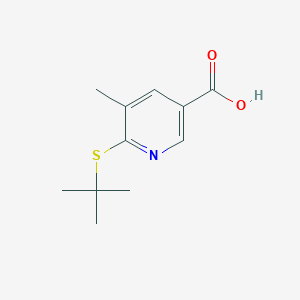


![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
